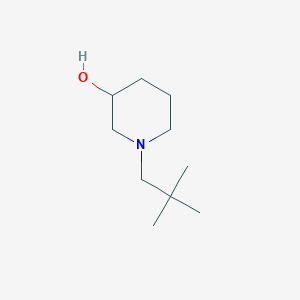

1-(2,2-Dimethylpropyl)piperidin-3-ol

Overview

Description

Synthesis Analysis

Piperidines, including “1-(2,2-Dimethylpropyl)piperidin-3-ol”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular weight of “this compound” is 171.28 g/mol. Piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state, is a key component of this compound .Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .Scientific Research Applications

Molecular Geometry and Intermolecular Interactions

Research on aminoalkanol derivatives, including molecules similar to 1-(2,2-Dimethylpropyl)piperidin-3-ol, focuses on their geometry and intermolecular interactions. For instance, studies have explored the influence of methyl substituent and N-oxide formation on the molecule's structure and crystal packing patterns. These investigations are significant in medicinal chemistry, especially in the development of new anticonvulsant drugs (Żesławska et al., 2020).

Synthesis and Biological Activities

Various studies have been conducted on the synthesis of derivatives of this compound and their biological activities. For example:

- Synthesis of 3,3-disubstituted piperidin-2-ones from esters and related compounds, contributing to advancements in organic chemistry and pharmacology (Gvozdev et al., 2019).

- Development of compounds for gastric antisecretory agents, illustrating the potential therapeutic applications of such derivatives (Scott et al., 1983).

Antihypertensive and Histamine Receptor Antagonism

Research on compounds structurally related to this compound has led to the discovery of antihypertensive agents and histamine H3 receptor antagonists. These findings highlight the compound's relevance in cardiovascular and neurological disorders:

- Antihypertensive activity of certain derivatives, indicating the potential of these compounds in treating high blood pressure (Evans et al., 1983).

- Development of ether derivatives of 3-piperidinopropan-1-ol as non-imidazole histamine H3 receptor antagonists, relevant for treating allergies and other histamine-related conditions (Łażewska et al., 2006).

Conformational Studies and Synthesis Methods

Further research includes conformational studies and new synthesis methods for related compounds:

- Exploration of the conformation and synthesis of new analogues, contributing to a deeper understanding of the compound's chemical behavior (Weis et al., 2003).

- Novel methods for synthesizing compounds like 3-(pyrrolidin-1-yl)piperidine, which have major importance in medicinal chemistry (Smaliy et al., 2011).

Anti-Inflammatory and Antioxidant Activities

- Investigation of the antioxidant and anti-inflammatory activities of certain derivatives, relevant for potential therapeutic applications in inflammation and oxidative stress management (Tharini & Sangeetha, 2015).

Mechanism of Action

While the specific mechanism of action for “1-(2,2-Dimethylpropyl)piperidin-3-ol” is not mentioned in the search results, piperidine-containing compounds are known to exhibit a wide variety of biological activities . They are used in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .

Safety and Hazards

Future Directions

Piperidine derivatives, including “1-(2,2-Dimethylpropyl)piperidin-3-ol”, are being utilized in different therapeutic applications . This review article sheds light on the most recent studies proving the importance of the piperidine nucleus in the field of drug discovery . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name |

1-(2,2-dimethylpropyl)piperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c1-10(2,3)8-11-6-4-5-9(12)7-11/h9,12H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBMOPHADTQUXJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CN1CCCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

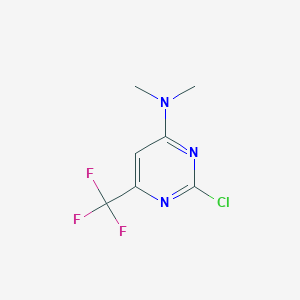

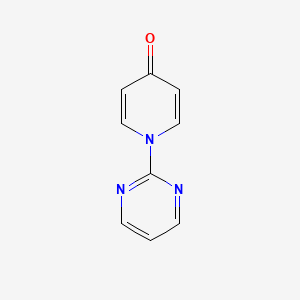

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B1487721.png)

![5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1487731.png)

![2-chloro-N-[1-(4-chlorophenyl)ethyl]-N-methylacetamide](/img/structure/B1487742.png)